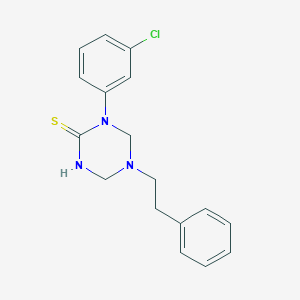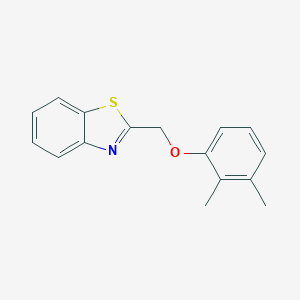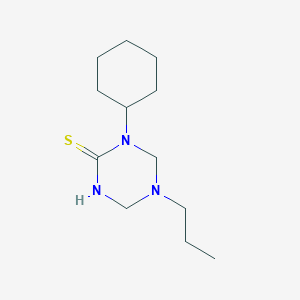![molecular formula C22H23ClN2O4S B282675 Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)
Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as ECTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ECTP is a member of the pyrimidine family of compounds and is known for its unique molecular structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it is believed that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in the development of cancer and viral infections. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases.
Biochemical and Physiological Effects
Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the activity of certain enzymes and proteins that are involved in the development of cancer and viral infections. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In vivo studies have demonstrated that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate possesses anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages as a research tool. It is a highly stable compound that can be easily synthesized in large quantities. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations associated with the use of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments. For example, Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are many potential future directions for research on Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the development of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based therapies for cancer and viral infections. Another area of interest is the investigation of the mechanism of action of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and the identification of its molecular targets. Additionally, future research could focus on the development of new synthesis methods for Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and the optimization of existing methods to improve yields and purity.
Méthodes De Synthèse
The synthesis of Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-chlorobenzyl alcohol with 4-methoxyphenylacetic acid, followed by the condensation with ethyl cyanoacetate and thiourea. The resulting compound is then subjected to acid hydrolysis to yield Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. This method has been optimized to produce high yields of pure Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and has been used in many research studies.
Applications De Recherche Scientifique
Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have demonstrated that Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the activity of certain enzymes and proteins that are involved in the development of cancer and viral infections. Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases.
Propriétés
Formule moléculaire |
C22H23ClN2O4S |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
ethyl 4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23ClN2O4S/c1-4-28-21(26)19-13(2)24-22(30)25-20(19)14-5-10-18(27-3)15(11-14)12-29-17-8-6-16(23)7-9-17/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30) |
Clé InChI |
JIJZMSCLIPWYDK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B282594.png)
![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
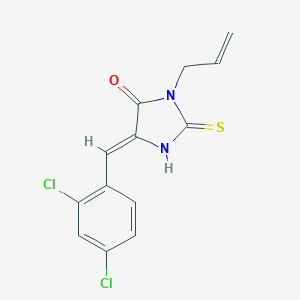
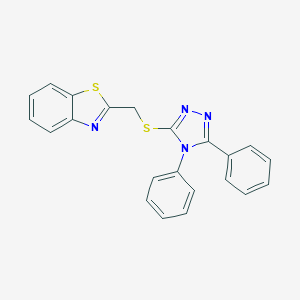
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
